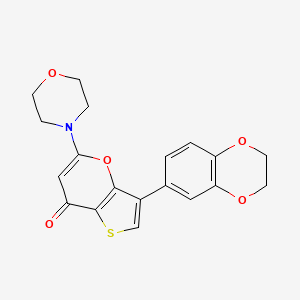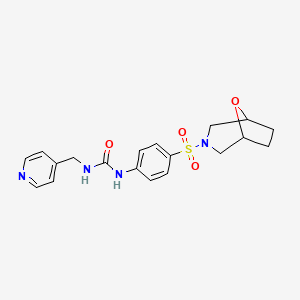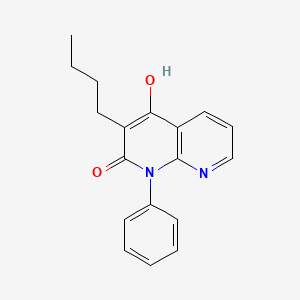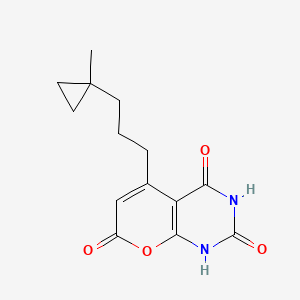
SF2523
Übersicht
Beschreibung
SF2523 is a dual inhibitor of phosphoinositide 3-kinase and bromodomain-containing protein 4. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound is known for its ability to block tumor growth and metastasis by targeting key molecular pathways involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
SF2523 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4.
Biology: The compound is used to investigate the role of phosphoinositide 3-kinase and bromodomain-containing protein 4 in cellular processes.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies for cancer treatment .
Wirkmechanismus
SF2523 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase and bromodomain-containing protein 4. This dual inhibition blocks the expression, activation, and stabilization of Myc, a key oncogene involved in cancer progression. By targeting these molecular pathways, this compound reduces tumor growth and metastasis, restores CD8+ T-cell activity, and stimulates antitumor immune responses .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
SF2523 interacts with several enzymes and proteins, including PI3Kα, PI3Kγ, DNA-PK, BRD4, and mTOR . It inhibits these biomolecules, thereby playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound blocks the association of BRD4 with promoters of arginase and other IL4-driven MΘ genes, which promote immunosuppression in the tumor microenvironment .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in various cancer models . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
SF2523 is synthesized through a series of chemical reactions that involve the orthogonal inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The preparation of this compound requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Analyse Chemischer Reaktionen
SF2523 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Vergleich Mit ähnlichen Verbindungen
SF2523 is unique due to its dual inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. Similar compounds include:
JQ1: A bromodomain inhibitor that blocks the interaction between bromodomain-containing proteins and acetylated histones.
CAL101: A selective inhibitor of phosphoinositide 3-kinase delta.
BKM120: A pan-phosphoinositide 3-kinase inhibitor. Compared to these compounds, this compound offers the advantage of targeting both phosphoinositide 3-kinase and bromodomain-containing protein 4, making it a more effective therapeutic agent for cancer treatment .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)




![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
